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Compound of Interest

Compound Name: 6-Chloro-5-fluoronicotinaldehyde

Cat. No.: B113336

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive characterization of 6-Chloro-5-fluoronicotinaldehyde, a
key building block in medicinal chemistry and materials science. It includes a detailed summary
of its physicochemical and spectroscopic properties, alongside a comparative analysis with
structurally similar alternatives. This document is intended to facilitate informed decisions in
experimental design and synthesis by providing available data and outlining detailed
experimental protocols.

Physicochemical Properties

6-Chloro-5-fluoronicotinaldehyde is a solid at room temperature with a molecular weight of
159.55 g/mol .[1] It is characterized by its chlorinated and fluorinated pyridine ring structure,
which imparts specific reactivity and properties valuable in the synthesis of more complex
molecules. The compound should be stored in an inert atmosphere at 2-8°C.
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Property Value Reference
CAS Number 950691-52-8

Molecular Formula CeHsCIFNO [2]
Molecular Weight 159.55 g/mol [1]

Physical Form Solid

Purity 97% - 98%

Storage Temperature 2-8°C (Inert atmosphere)

Spectroscopic Characterization

Detailed experimental spectroscopic data for 6-Chloro-5-fluoronicotinaldehyde is not widely

available in public databases. However, based on the analysis of structurally related

compounds, the following spectral characteristics can be anticipated.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e 1H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehydic

proton and the two aromatic protons on the pyridine ring. The aldehydic proton (CHO) would

likely appear as a singlet in the downfield region (around 10.0 ppm). The two aromatic

protons will show chemical shifts and coupling patterns influenced by the electron-

withdrawing effects of the chlorine, fluorine, and aldehyde groups.

e 13C NMR: The carbon NMR spectrum will provide key information about the carbon

framework. The aldehydic carbon is expected to have a chemical shift in the range of 185-

195 ppm. The carbons of the pyridine ring will appear between 110-160 ppm, with their exact

shifts influenced by the attached functional groups.[3]

Infrared (IR) Spectroscopy

The IR spectrum of 6-Chloro-5-fluoronicotinaldehyde would be characterized by the

following key absorption bands:
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Functional Group Expected Wavenumber (cm—?)
C-H stretch (aromatic) 3100-3000

C=0 stretch (aldehyde) 1710-1685

C=N and C=C stretch (pyridine ring) 1600-1450

C-Cl stretch 850-550

C-F stretch 1400-1000

Mass Spectrometry (MS)

In a mass spectrum, 6-Chloro-5-fluoronicotinaldehyde is expected to show a molecular ion
peak (M+) corresponding to its molecular weight. Due to the presence of chlorine, a
characteristic isotopic pattern (M+2 peak) with an intensity ratio of approximately 3:1 for the
35Cl and 3’Cl isotopes would be observed.[4] Common fragmentation patterns would likely
involve the loss of the formyl group (CHO), chlorine, or fluorine atoms.

Comparison with Alternatives

In the landscape of drug discovery and materials science, several halogenated and substituted
nicotinaldehydes serve as important synthetic intermediates. The choice of a specific building
block depends on the desired electronic properties, reactivity, and the synthetic route. Below is
a comparison of 6-Chloro-5-fluoronicotinaldehyde with two structurally related, commercially
available alternatives: 6-Bromo-5-fluoronicotinaldehyde and 6-Chloro-5-

methoxynicotinaldehyde.
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6-Chloro-5- 6-Bromo-5- 6-Chloro-5-
Feature fluoronicotinaldehyd  fluoronicotinaldehyd = methoxynicotinaldeh
e e yde
CAS Number 950691-52-8 1227588-59-1[5][6] 95652-80-5
Molecular Weight 159.55 g/mol [1] 204.00 g/mol [7][8] 171.58 g/mol [9]
The C-Br bond is
generally more
The C-Cl bond is reactive than the C-CI
) ) ) The C-Cl bond
o reactive towards bond in cross-coupling ) ]
Reactivity of C6- N ) remains a key site for
nucleophilic reactions (e.g., )
Halogen o ) synthetic
substitution and cross-  Suzuki, Buchwald- )
transformations.

coupling reactions.

Hartwig), potentially
allowing for milder

reaction conditions.

Electronic Effects

The fluorine at C5 is
strongly electron-
withdrawing,
influencing the
reactivity of the
pyridine ring and the
aldehyde.

Similar to the chloro-
analogue, the fluorine
at C5 is strongly

electron-withdrawing.

The methoxy group at
C5 is electron-
donating, which will
alter the electronic
properties and
reactivity of the
pyridine ring
compared to the
fluoro-substituted

analogues.

Potential Applications

Used as a building
block for

agrochemicals and

A valuable alternative
when higher reactivity

at the C6 position is

Employed in
syntheses where an

electron-donating

pharmaceuticals required for synthetic group at the C5
where the specific transformations. position is needed to
combination of chloro tune the electronic
and fluoro properties of the final
substituents is desired molecule.
for biological activity
or to modulate
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physicochemical
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Experimental Protocols

While a specific, detailed synthesis protocol for 6-Chloro-5-fluoronicotinaldehyde is not
readily available in the reviewed literature, a general synthetic approach can be proposed
based on established methods for related compounds.

Proposed Synthesis of 6-Chloro-5-fluoronicotinaldehyde

A plausible synthetic route could involve the formylation of a suitable 2-chloro-3-fluoropyridine
precursor. One common method for introducing an aldehyde group onto an aromatic ring is the

Vilsmeier-Haack reaction.

Synthesis Workflow

2-Chloro-3-fluoropyridine

Vilsmeier-Haack Reaction
(POCI3, DMF)

6-Chloro-5-fluoronicotinaldehyde

Click to download full resolution via product page
Caption: Proposed synthetic workflow for 6-Chloro-5-fluoronicotinaldehyde.

Experimental Procedure (General):

» Reaction Setup: To a cooled solution of N,N-dimethylformamide (DMF) in a suitable solvent
(e.g., chloroform), phosphorus oxychloride (POCIs) is added dropwise while maintaining a

low temperature.
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o Addition of Starting Material: A solution of 2-chloro-3-fluoropyridine in the same solvent is
then added slowly to the Vilsmeier reagent.

¢ Reaction: The reaction mixture is heated under reflux for several hours.

o Work-up: After cooling, the reaction mixture is carefully poured onto crushed ice and
neutralized with a base (e.g., sodium bicarbonate or sodium hydroxide solution).

o Extraction: The product is extracted with an organic solvent (e.g., dichloromethane or ethyl
acetate).

 Purification: The combined organic layers are dried over an anhydrous salt (e.g., Na2S0a),
filtered, and the solvent is removed under reduced pressure. The crude product can be
purified by column chromatography on silica gel or by recrystallization from a suitable solvent
system.

Purification by Recrystallization

For purification of solid aldehydes, recrystallization is a common technique. A suitable solvent
system would be one in which the compound is sparingly soluble at room temperature but
readily soluble at elevated temperatures. Mixtures of solvents, such as ethanol/water or ethyl
acetate/hexane, are often effective.
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Caption: General workflow for purification by recrystallization.
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Signaling Pathways and Logical Relationships

The utility of 6-Chloro-5-fluoronicotinaldehyde as a synthetic building block stems from the
distinct reactivity of its functional groups, allowing for sequential and site-selective
modifications.

Synthetic Transformations

e.g., Wittig, Grignard,
Reductive amination | Aldehyde Chemistry

6-Chloro-5-fluoronicotinaldehyde | e g, Suzuki, Buchwald-Hartwig,
Nucleophilic substitution

—»>| C6-Cl Chemistry

Click to download full resolution via product page

Caption: Key reactive sites of 6-Chloro-5-fluoronicotinaldehyde.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Comparative Guide to 6-Chloro-5-fluoronicotinaldehyde
for Advanced Research]. BenchChem, [2026]. [Online PDF]. Available at:
[https://lwww.benchchem.com/product/b113336#comprehensive-characterization-data-for-6-
chloro-5-fluoronicotinaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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